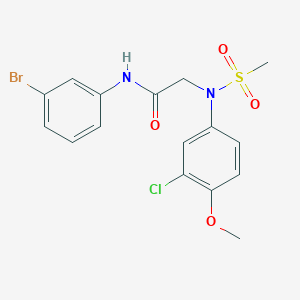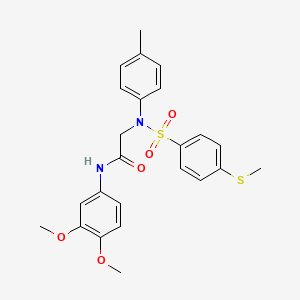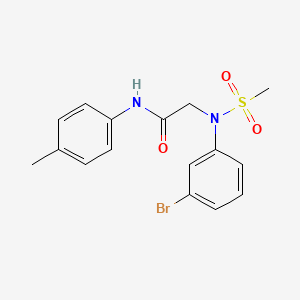
N-(3-bromophenyl)-2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide
Overview
Description
N-(3-bromophenyl)-2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide is a synthetic organic compound It is characterized by the presence of bromine, chlorine, methoxy, and methylsulfonyl groups attached to an anilinoacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve:
Nitration and Reduction: Starting with 3-bromophenylamine, nitration followed by reduction can introduce the amino group.
Acylation: The amino group can be acylated with 2-chloro-4-methoxybenzoic acid to form the intermediate.
Sulfonylation: The intermediate can then be sulfonylated using methylsulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The methoxy and methylsulfonyl groups can be oxidized or reduced under specific conditions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield derivatives with different functional groups, while hydrolysis would produce carboxylic acids and amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromophenyl)-2-(3-chloro-4-methoxyanilino)acetamide: Lacks the methylsulfonyl group.
N-(3-bromophenyl)-2-(3-chloro-4-methylsulfonylanilino)acetamide: Lacks the methoxy group.
N-(3-chlorophenyl)-2-(3-bromo-4-methoxy-N-methylsulfonylanilino)acetamide: Bromine and chlorine positions are swapped.
Uniqueness
N-(3-bromophenyl)-2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide is unique due to the specific combination of functional groups, which can influence its reactivity, solubility, and potential applications. The presence of both electron-withdrawing and electron-donating groups can lead to interesting chemical behavior and biological activity.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O4S/c1-24-15-7-6-13(9-14(15)18)20(25(2,22)23)10-16(21)19-12-5-3-4-11(17)8-12/h3-9H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTWPSHTHPUDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3452501.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3452528.png)
![2-[N-(benzenesulfonyl)-3-bromoanilino]-N-cyclopentylacetamide](/img/structure/B3452541.png)
![2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-chlorophenyl)acetamide](/img/structure/B3452549.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3452566.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3452568.png)
![N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3452575.png)
![ethyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3452579.png)
![N~2~-(4-bromophenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3452594.png)


![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3452608.png)
